SarTATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a somatostatin analogue that leverages the unique properties of Copper-67 to deliver targeted radiation therapy to somatostatin receptor-expressing tumors, such as meningiomas and neuroblastomas . This compound is particularly notable for its potential to treat cancers that are unresponsive to conventional therapies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SarTATE involves the conjugation of the peptide octreotate with the chelator MeCOSar, which has a high affinity for copper. The radiolabelling process typically involves the following steps:

Preparation of the Peptide: The octreotate peptide is dissolved in a buffer solution.

Radiolabelling: Copper-67 is added to the peptide solution and allowed to react under controlled conditions.

Purification: The reaction mixture is passed through a solid-phase extraction cartridge to remove unreacted materials and impurities.

Formulation: The purified product is reformulated in saline for clinical use.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis and radiolabelling processes. The production of Copper-67 itself is achieved through neutron irradiation of zinc targets, followed by chemical separation and purification . The automated synthesis of this compound using GMP-compliant radiosynthesis modules ensures high yield and consistency, making it suitable for clinical trials and therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions

SarTATE primarily undergoes radiolabelling reactions where Copper-67 is chelated by the MeCOSar chelator. This process involves coordination chemistry, where the copper ion forms stable complexes with the chelator.

Common Reagents and Conditions

Copper-67: The radioactive isotope used for therapeutic purposes.

MeCOSar Chelator: A bifunctional chelator that binds copper ions.

Buffer Solutions: Used to maintain the pH and stability of the reaction mixture.

Solid-Phase Extraction Cartridges: Used for purification of the final product.

Major Products Formed

The major product formed is the Copper-67 labelled this compound, which is a stable complex of Copper-67 with the octreotate peptide .

Wissenschaftliche Forschungsanwendungen

SarTATE has a wide range of applications in scientific research, particularly in the fields of nuclear medicine and oncology:

Cancer Therapy: This compound is used in peptide receptor radionuclide therapy (PRRT) for treating somatostatin receptor-expressing tumors, such as neuroblastomas and meningiomas

Diagnostic Imaging: Copper-64 labelled this compound is used for positron emission tomography (PET) imaging to detect and monitor tumors.

Wirkmechanismus

SarTATE exerts its effects by binding to somatostatin receptors on the surface of tumor cells. Somatostatin is a peptide hormone that regulates the endocrine system and inhibits the release of several other hormones and growth factors. Upon binding to these receptors, Copper-67 emits beta particles, delivering localized radiation therapy to the tumor cells. This targeted approach maximizes tumor cell destruction while minimizing damage to surrounding healthy tissues .

Vergleich Mit ähnlichen Verbindungen

SarTATE is unique in its use of Copper-67 for targeted radiotherapy. Similar compounds include:

DOTATATE: A somatostatin analogue labelled with Lutetium-177, used for PRRT.

DOTATOC: Another somatostatin analogue labelled with Lutetium-177, used for similar applications.

DOTANOC: A somatostatin analogue labelled with Gallium-68, used for PET imaging.

This compound stands out due to its dual diagnostic and therapeutic capabilities, making it a versatile tool in the management of neuroendocrine tumors .

Eigenschaften

IUPAC Name |

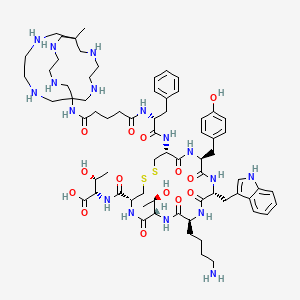

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-19-[[(2R)-2-[[5-[(8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H103N17O14S2/c1-42(87)58-66(98)83-55(65(97)85-59(43(2)88)67(99)100)35-102-101-34-54(64(96)80-52(31-45-19-21-47(89)22-20-45)62(94)81-53(32-46-33-77-49-15-8-7-14-48(46)49)63(95)79-50(60(92)84-58)16-9-10-23-70)82-61(93)51(30-44-12-5-4-6-13-44)78-56(90)17-11-18-57(91)86-69-39-74-27-24-71-36-68(3,37-72-25-28-75-40-69)38-73-26-29-76-41-69/h4-8,12-15,19-22,33,42-43,50-55,58-59,71-77,87-89H,9-11,16-18,23-32,34-41,70H2,1-3H3,(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,93)(H,83,98)(H,84,92)(H,85,97)(H,86,91)(H,99,100)/t42-,43-,50+,51-,52+,53-,54+,55+,58+,59+,68?,69?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUFICPASZINEN-NMNXQNEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)NC(C(C)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H103N17O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1458.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)

![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)

![3-[4-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)